N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide
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Overview
Description
N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide: is a complex organic compound with a unique structure that combines various functional groups, including methoxyphenyl, methylphenyl, oxazolyl, and benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-13-15-20(16-14-18)25-26-22(19(2)31-25)17-27(23-11-7-8-12-24(23)30-3)32(28,29)21-9-5-4-6-10-21/h4-16H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVODHVQHDJZQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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